[1-(2-Bromo-5-methylphenyl)ethyl](ethyl)amine
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves reactions at the benzylic position . For instance, 2-Bromoethylamine hydrobromide can be used as a reactant to synthesize Thiazolines and thiazines via tandem S -alkylation-cyclodeamination of thioamides/haloamines . It can also be used to synthesize optically active tertiary phosphines via cesium hydroxide-catalyzed P -alkylation of secondary phosphines .Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases. For example, the structure of 2-Bromoethylamine is represented by the linear formula: BrCH2CH2NH2 · HBr .Chemical Reactions Analysis
Reactions involving such compounds often occur at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-Bromoethylamine, include a molecular weight of 204.89, and it forms crystals with a melting point of 170-175 °C (lit.) .Scientific Research Applications
Pharmacologically Active Derivatives and Synthesis
- Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a compound related to 1-(2-Bromo-5-methylphenyl)ethylamine, has been synthesized and investigated for pharmacological applications. This research highlights the potential of such compounds in pharmacology, including their derivatives like 4-bromo-, 5-bromo-, and 4,5-dibromo-derivatives (Chapman et al., 1971).
Process Development for Novel Compounds
- The process development for the synthesis of (R)-6-amino-1-ethyl-4-methylhexahydro-1,4-diazepine, which shares structural similarities with 1-(2-Bromo-5-methylphenyl)ethylamine, was undertaken. This compound is part of a novel dopamine and 5-HT3 receptors antagonist, highlighting the relevance of such chemical structures in developing new pharmaceutical agents (Hirokawa et al., 2002).
Photostimulated Reactions for Compound Formation
- Research on the photostimulated reactions of aryl and alkyl chlorides and bromides, including structures similar to 1-(2-Bromo-5-methylphenyl)ethylamine, has been conducted. This study demonstrates the potential for using photostimulation in the synthesis of complex organic compounds, offering insights into novel synthesis methods (Vaillard et al., 2004).
Radical Polymerization Initiators
- Alkyl halide/tertiary amine combinations, similar to 1-(2-Bromo-5-methylphenyl)ethylamine, have been developed as novel free radical initiators. This study opens avenues for using such compounds in polymerization processes, highlighting their versatility in industrial applications (Zhang et al., 2019).
Applications in Organometallic Chemistry
- The synthesis and application of chiral aminodiphosphine ligands, which involve compounds structurally related to 1-(2-Bromo-5-methylphenyl)ethylamine, have been explored in organometallic chemistry. These findings are significant for the development of new materials and catalysts in chemical synthesis (Bianchini et al., 1997).
Synthesis of Antimicrobial Agents
- A study on the synthesis of enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, from which compounds like 1-(2-Bromo-5-methylphenyl)ethylamine can be derived, demonstrates their use in developing antimicrobial agents such as Levofloxacin precursors (Mourelle-Insua et al., 2016).
The research outlined here underscores the significant scientific applications of 1-(2-Bromo-5-methylphenyl)ethylamine and its derivatives, spanning from pharmacology and medicinal chemistry to material science and polymer technology.
Mechanism of Action
Safety and Hazards
Safety information for similar compounds, such as 2-Bromoethylamine, includes hazard statements H302 - H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-(2-bromo-5-methylphenyl)-N-ethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-4-13-9(3)10-7-8(2)5-6-11(10)12/h5-7,9,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYJTIFZSJMJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=C(C=CC(=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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